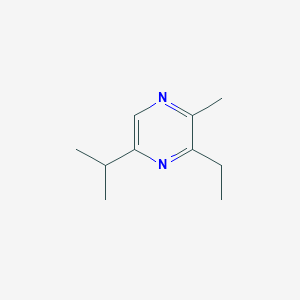

3-Ethyl-5-isopropyl-2-methylpyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Ethyl-5-isopropyl-2-methylpyrazine: is a heterocyclic aromatic compound belonging to the pyrazine family. Pyrazines are known for their diverse biological activities and are commonly found in nature, particularly in foods and beverages. This compound is characterized by its unique structure, which includes an ethyl group, an isopropyl group, and a methyl group attached to the pyrazine ring. It is often associated with distinct aroma properties and has various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-isopropyl-2-methylpyrazine can be achieved through several methods. One common approach involves the cyclization of α-aminoketones or α-aminoaldehydes. Another method includes the condensation of a 1,2-diketone with a 1,2-diamine . These reactions typically require specific catalysts and controlled reaction conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions. The use of high-purity reagents and advanced catalytic systems ensures the efficient production of this compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-5-isopropyl-2-methylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups on the pyrazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazine oxides, while reduction can produce reduced pyrazine derivatives .

Scientific Research Applications

Chemistry: 3-Ethyl-5-isopropyl-2-methylpyrazine is used as a building block in organic synthesis. Its unique structure makes it valuable for the development of new chemical entities and materials .

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain microorganisms .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-tumor agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the food and beverage industry, this compound is used as a flavoring agent due to its distinct aroma properties. It is also utilized in the production of fragrances and perfumes .

Mechanism of Action

The mechanism of action of 3-Ethyl-5-isopropyl-2-methylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes . The compound’s unique structure allows it to engage in various biochemical interactions, leading to its diverse biological effects.

Comparison with Similar Compounds

2-Isopropyl-3-methoxypyrazine: Known for its odor properties and presence in certain wines.

3-Isopropyl-2-methoxy-5-methylpyrazine: Found in blood plasma and has similar aromatic properties.

Uniqueness: 3-Ethyl-5-isopropyl-2-methylpyrazine stands out due to its specific combination of ethyl, isopropyl, and methyl groups attached to the pyrazine ring. This unique structure contributes to its distinct aroma and biological activities, making it valuable in various applications .

Biological Activity

3-Ethyl-5-isopropyl-2-methylpyrazine is a pyrazine derivative that has garnered attention in various fields, particularly in food science and medicinal chemistry. This compound is notable for its unique structure and potential biological activities, including antimicrobial, antioxidant, and possibly neuroprotective effects. This article delves into the biological activity of this compound, presenting relevant research findings, data tables, and case studies.

Chemical Structure and Properties

Molecular Formula : C10H14N2

Molecular Weight : 162.23 g/mol

IUPAC Name : this compound

The compound's structure contributes to its biological properties, as the presence of the ethyl and isopropyl groups can influence its interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by BenchChem highlights its effectiveness against various bacterial strains, suggesting potential applications in food preservation and pharmaceuticals.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Staphylococcus aureus | 30 µg/mL | |

| Listeria monocytogenes | 40 µg/mL |

Antioxidant Activity

Antioxidant properties have been attributed to this compound, making it a candidate for further investigation in the context of oxidative stress-related diseases. The ability to scavenge free radicals was evaluated using various assays, including DPPH and ABTS methods.

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 (µg/mL) | Reference |

|---|---|---|

| DPPH | 25 | |

| ABTS | 30 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism.

- Membrane Disruption : It can disrupt microbial cell membranes, leading to cell lysis.

- Radical Scavenging : Its structure allows it to donate electrons to free radicals, neutralizing them effectively.

Study on Neuroprotective Effects

A recent study explored the neuroprotective effects of this compound in a rat model of oxidative stress. The results indicated that treatment with this compound significantly reduced markers of oxidative damage in brain tissues compared to controls .

Application in Food Science

In food science, the compound's flavor profile has been studied for its potential use as a natural flavoring agent. Its unique aroma characteristics make it suitable for enhancing the sensory attributes of various food products .

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

3-ethyl-2-methyl-5-propan-2-ylpyrazine |

InChI |

InChI=1S/C10H16N2/c1-5-9-8(4)11-6-10(12-9)7(2)3/h6-7H,5H2,1-4H3 |

InChI Key |

RYTDAVJNZVSGSK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=CN=C1C)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.